molecular formula C9H14O B6605233 3-(but-3-yn-2-yl)oxane CAS No. 2228178-50-3

3-(but-3-yn-2-yl)oxane

Cat. No.: B6605233
CAS No.: 2228178-50-3
M. Wt: 138.21 g/mol
InChI Key: BCPVRZIVJDEORV-UHFFFAOYSA-N
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Description

3-(but-3-yn-2-yl)oxane is an organic compound with the molecular formula C9H14O It is a member of the oxane family, characterized by the presence of an oxane ring substituted with a but-3-yn-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(but-3-yn-2-yl)oxane typically involves the reaction of an appropriate oxane derivative with a but-3-yn-2-yl halide under basic conditions. One common method is the palladium-catalyzed Sonogashira cross-coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions usually include a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The purification process often includes distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(but-3-yn-2-yl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The oxane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium hydride or organolithium reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxane ketones, while reduction can produce oxane alkanes.

Scientific Research Applications

3-(but-3-yn-2-yl)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(but-3-yn-2-yl)oxane involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, the compound can act as a ligand, coordinating with metal centers to facilitate various transformations. The alkyne group can participate in cycloaddition reactions, forming new carbon-carbon bonds and contributing to the synthesis of complex structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-(but-3-yn-1-yl)oxane
  • 3-(but-3-yn-1-yl)-3-(2-iodoethyl)-3H-diazirine
  • 2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine

Uniqueness

3-(but-3-yn-2-yl)oxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct reactivity and properties compared to similar compounds. Its ability to undergo a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

3-but-3-yn-2-yloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-8(2)9-5-4-6-10-7-9/h1,8-9H,4-7H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVRZIVJDEORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)C1CCCOC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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